5-Chloro-4-ethoxy-2-hydroxybenzaldehyde
CAS No.:
Cat. No.: VC17423190
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO3 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | 5-chloro-4-ethoxy-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C9H9ClO3/c1-2-13-9-4-8(12)6(5-11)3-7(9)10/h3-5,12H,2H2,1H3 |
| Standard InChI Key | VKFGNGYLZNNQST-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)O)C=O)Cl |
Introduction
Structural and Molecular Characteristics
The structural uniqueness of 5-chloro-4-ethoxy-2-hydroxybenzaldehyde arises from its electronically diverse substituents, which influence its reactivity and interactions. The compound’s canonical SMILES string, CCOC1=C(C=C(C(=C1)O)C=O)Cl, encodes its substitution pattern. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 200.62 g/mol | |
| IUPAC Name | 5-chloro-4-ethoxy-2-hydroxybenzaldehyde | |
| InChI Key | VKFGNGYLZNNQST-UHFFFAOYSA-N | |
| PubChem CID | 102543440 |
The hydroxyl and aldehyde groups render the compound polar, facilitating participation in hydrogen bonding and nucleophilic reactions. The ethoxy and chloro substituents introduce steric and electronic effects that modulate regioselectivity in further transformations .
Synthesis and Reaction Pathways
Regioselective Ethylation and Halogenation
A pivotal synthesis route involves regioselective ethylation of dihydroxybenzaldehyde precursors. For example, 2,3-dihydroxybenzaldehyde undergoes ethylation to yield 2-ethoxy-3-hydroxybenzaldehyde, which is subsequently halogenated at position 5 . This method, adapted from metabolite synthesis studies, achieves high regiocontrol by leveraging the differential reactivity of hydroxyl groups. Nitration or chlorination steps may follow to introduce additional functional groups .
Thionyl Chloride-Mediated Acyl Chloride Formation
Patent literature describes a related synthesis for 5-bromo-2-chloro-4'-ethoxy benzophenone, wherein 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride () under dimethylformamide (DMF) catalysis to form the corresponding acyl chloride . While this method targets a brominated analogue, it highlights the utility of in activating carboxylic acid precursors for Friedel-Crafts acylation—a strategy potentially applicable to 5-chloro-4-ethoxy-2-hydroxybenzaldehyde synthesis .
Friedel-Crafts Acylation and Etherification
Applications in Pharmaceutical Chemistry
Intermediate in Gastroprokinetic Agents
5-Chloro-4-ethoxy-2-hydroxybenzaldehyde derivatives are precursors to mosapride metabolites, such as 4-amino-5-chloro-2-ethoxy-3-hydroxy-N-(2-morpholinylmethyl)benzamide . Mosapride, a serotonin 5-HT₄ receptor agonist, relies on such intermediates for its gastroprokinetic activity. Despite lower receptor affinity compared to the parent drug, these metabolites retain pharmacological relevance .
Building Block for Heterocyclic Systems
The aldehyde group enables condensation reactions with amines or hydrazines to form Schiff bases or heterocycles like quinazolines. Such derivatives are explored for antimicrobial, anticancer, and anti-inflammatory properties.
Analytical Characterization
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm the aldehyde and hydroxyl functionalities.
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NMR Spectroscopy: NMR displays characteristic signals at δ 9.80 ppm (aldehyde proton), δ 6.50–7.50 ppm (aromatic protons), and δ 1.40 ppm (ethoxy methyl group).
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